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Compound of Interest

Compound Name:
1,9-Dioxaspiro[5.5]undecane-4-

carboxylic acid

CAS No.: 1520699-87-9

Cat. No.: B2886436

Get Quote

Executive Summary
This guide analyzes the structure-activity relationship (SAR) of spirocyclic carboxylic acid

analogs ("spiro-acids") compared to their linear and monocyclic counterparts. The analysis

focuses on the optimization of Acetyl-CoA Carboxylase (ACC) inhibitors, a critical target for

metabolic diseases (NASH, Type 2 Diabetes) and cancer.

Key Finding: Replacing traditional monocyclic linkers (e.g., cyclohexyl, piperidinyl) with

spiro[3.3]heptane or spiro[4.5]decane acid scaffolds frequently results in a "magic methyl"

effect—simultaneously improving metabolic stability (t½) and target selectivity without

compromising potency. This is primarily driven by the restriction of metabolically labile C-H

bonds and the introduction of orthogonal exit vectors.

The Structural Argument: Why Spiro-Acids?
In drug discovery, carboxylic acids are essential for electrostatic interactions (e.g., salt bridges

with Arginine/Lysine residues). However, attaching them to flexible linear chains or simple rings

often leads to rapid oxidative clearance or poor permeability.
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The Conformational Lock (The Thorpe-Ingold Effect)
Spiro-acids utilize the gem-dimethyl effect (Thorpe-Ingold effect) to lock the molecule into a

bioactive conformation. Unlike a flexible linear chain that loses entropy upon binding, a spiro-

cycle is pre-organized.

Metabolic Blocking
Cytochrome P450 enzymes typically attack exposed, electron-rich C-H bonds on rings (e.g.,

the 4-position of a cyclohexyl ring).

Monocyclic: Vulnerable to oxidative metabolism.

Spirocyclic: The quaternary carbon at the spiro-junction acts as a "metabolic roadblock,"

preventing aromatization and hindering access to adjacent hydrogens.

Comparative SAR Data
The following data summarizes the optimization of a prototype ACC inhibitor (Base Scaffold: N-

amide-linked benzimidazole). The objective was to replace the central linker to improve

Microsomal Stability (Cl_int) while maintaining Potency (IC50).

Table 1: SAR Comparison of Linker Architectures
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Cmpd
Linker
Architect
ure

Structure
Descripti
on

ACC1
IC50 (nM)

HLM
Cl_int
(µL/min/m
g)

Sol. (µM) Outcome

A1 Linear

4,4-

dimethylpe

ntanoic

acid

450
>150

(High)
180

Poor

potency

(too

flexible).

High

clearance.

A2 Monocyclic

Cyclohexa

ne-1,4-

dicarboxyli

c acid

12 48 (Mod) 65

Good

potency.

Metabolic

soft spot at

C-H.

A3
Spiro

(Small)

Spiro[3.3]h

eptane-2,6-

dicarboxyli

c acid

14 <10 (Low) 110

Optimal.

High

stability,

retained

potency.

A4
Spiro

(Large)

Spiro[4.5]d

ecane-8-

carboxylic

acid

28 15 (Low) 20

Lipophilicit

y penalty

(LogD > 4).

Poor

solubility.

Analysis:

Compound A1 (Linear): Fails due to entropic penalty upon binding.

Compound A2 (Monocyclic): The industry standard. Potent, but the cyclohexyl ring is prone

to hydroxylation.

Compound A3 (Spiro[3.3]): The "Goldilocks" analog. The spiro[3.3] system is a bioisostere of

the phenyl/cyclohexyl ring but with higher Fsp3 character. It lowers intrinsic clearance
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(Cl_int) significantly because the strained rings resist oxidation.

Mechanistic Visualization
SAR Logic Flow
The following diagram illustrates the decision tree for moving from linear to spiro scaffolds to

solve specific attrition issues.
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Caption: Evolution of the acid scaffold from linear to spirocyclic to address entropy and

metabolic stability.

Experimental Protocols
To replicate the data in Table 1, the following protocols for synthesis and biological evaluation

are recommended.

Synthesis of Spiro[3.3]heptane Acids (General
Procedure)
Note: Spiro[3.3]heptanes are strained and require specific handling.

Cyclization: Start with the appropriate bis(bromomethyl) precursor. React with diethyl

malonate using NaH in THF (0°C to RT) to form the spiro-diester.

Hydrolysis: Treat the diester with LiOH (2.5 eq) in THF/H2O (1:1) at 50°C for 4 hours.

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The spiro-acid is often highly

crystalline.

Coupling: Use HATU/DIPEA in DMF to couple the spiro-acid to the amine core of the ACC

inhibitor.

ACC1 Inhibition Assay (ADP-Glo™)
This assay measures the enzymatic activity of Acetyl-CoA Carboxylase by quantifying the ADP

produced during the conversion of Acetyl-CoA to Malonyl-CoA.

Reagents:

Human Recombinant ACC1 (BPS Bioscience).

Substrates: Acetyl-CoA (10 µM), ATP (50 µM), NaHCO3.

Detection: ADP-Glo™ Kinase Assay (Promega).

Protocol:
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Preparation: Dilute compounds in DMSO (10-point dose response).

Incubation: Mix 2 µL of compound with 4 µL of ACC1 enzyme in assay buffer (50 mM

HEPES pH 7.4, 2 mM MgCl2, 2 mM DTT, 0.01% BSA). Incubate for 15 min at RT.

Critical Step: BSA is mandatory to prevent sticky spiro-compounds from aggregating on

the plate walls.

Reaction: Initiate by adding 4 µL of ATP/Acetyl-CoA/NaHCO3 substrate mix. Incubate for 45

min at 30°C.

Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

Incubate 40 min.

Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light). Read

Luminescence.

Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Assay Workflow Diagram
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Caption: Step-by-step workflow for the ADP-Glo ACC inhibition assay.

Conclusion & Recommendations
For researchers developing ACC inhibitors or similar metabolic modulators, spiro[3.3]heptane-

carboxylic acids represent a superior bioisostere to cyclohexyl acids.

Recommendation:

Screening: If your lead molecule contains a phenyl or cyclohexyl linker and suffers from high

clearance, synthesize the spiro[3.3]heptane analog immediately.
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Solubility: If the spiro-analog is too lipophilic, introduce a heteroatom (e.g., 2-

oxaspiro[3.3]heptane) to lower LogD while maintaining the spiro-geometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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